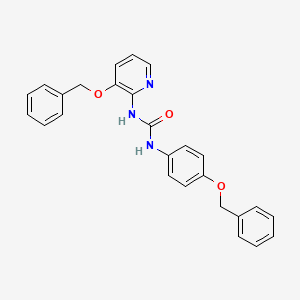methanone CAS No. 1326874-51-4](/img/structure/B2626145.png)
[1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl](morpholin-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl](morpholin-4-yl)methanone is a useful research compound. Its molecular formula is C15H18N4O2 and its molecular weight is 286.335. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Triazole Derivatives in Scientific Research
Triazole Significance and Applications : Triazoles, including the 1,2,3- and 1,2,4- variants, are crucial in developing new drugs with diverse biological activities. Their structural versatility allows for multiple modifications, enhancing their significance in medicinal chemistry. Triazoles have shown a wide range of biological activities, such as anti-inflammatory, antimicrobial, and antiviral properties. Their role extends to addressing neglected diseases, showcasing their importance in pharmaceutical development. The synthesis of triazole derivatives emphasizes green chemistry principles, aiming for efficient, sustainable methods. This approach underlines the urgent need for novel compounds against resistant bacteria and for treating emerging diseases (Ferreira et al., 2013).
Morpholine Compounds in Scientific Research
Morpholine Applications : Morpholine derivatives are investigated for their potential in various biological and chemical applications. This includes their use in enzyme-mediated processes for organic pollutant degradation, highlighting the environmental importance of morpholine-based compounds. Their inclusion in advanced oxidation processes for treating pollutants underlines their relevance in environmental science. Furthermore, the exploration of morpholine derivatives in medicinal chemistry, particularly as G protein-biased kappa agonists, points to their potential in developing therapies with fewer side effects (Mores et al., 2019).
Combined Insights
The scientific applications of "1-(4-ethylphenyl)-1H-1,2,3-triazol-4-ylmethanone" relate to the broader utility of both triazole and morpholine frameworks in developing new chemical entities with potential pharmaceutical and environmental applications. The integration of triazole and morpholine structures may offer novel pathways for designing compounds with targeted biological activities and favorable environmental profiles. The emphasis on green synthesis methods and the quest for new treatments for resistant microbial strains and neglected diseases showcase the compound's relevance in current scientific research.
Mécanisme D'action
1H-1,2,3-Triazole
This is a class of azole compounds that contain a five-membered aromatic ring of two carbon atoms and three nitrogen atoms . They are known for their wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Propriétés
IUPAC Name |
[1-(4-ethylphenyl)triazol-4-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c1-2-12-3-5-13(6-4-12)19-11-14(16-17-19)15(20)18-7-9-21-10-8-18/h3-6,11H,2,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDTTULRLHMZJMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-([1,1'-Biphenyl]-4-yloxy)-1-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)ethan-1-one](/img/structure/B2626064.png)
![1-(benzo[d]thiazol-2-yl)-5-isopropyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2626065.png)
![2-((6-benzyl-2-ethyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2626066.png)
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(2,6-dioxopiperidin-1-yl)ethanesulfonamide](/img/structure/B2626067.png)
![2-Methoxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2626069.png)
![(E)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(indolin-1-ylsulfonyl)benzamide](/img/structure/B2626070.png)

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2626074.png)
![Methyl-(5-phenyl-[1,3,4]oxadiazol-2-ylmethyl)-amine hydrochloride](/img/no-structure.png)


![2-Chloro-1-(2-methoxy-4-azatricyclo[4.2.1.03,7]nonan-4-yl)propan-1-one](/img/structure/B2626083.png)
![8-Chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2626084.png)
![2-[2-[(4-Chlorophenyl)methylamino]ethoxy]ethanol](/img/structure/B2626086.png)
